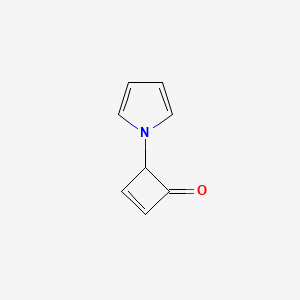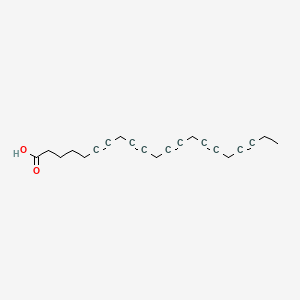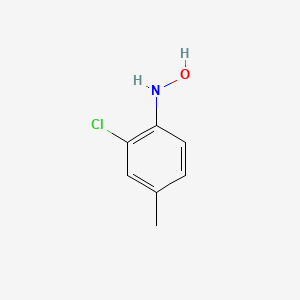
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is an organic compound with the molecular formula C11H20O3. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its two ethoxy groups and two methyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,5-dimethyl-2,2-diethoxy-1,3-butadiene. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the pyran ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Applications De Recherche Scientifique
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mécanisme D'action
The mechanism of action of 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2H-Pyran-2-one, 5,6-dihydro-4-(hydroxymethyl)-5,5-dimethyl-
- 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-
- 5,6-Dihydro-2H-pyran-2-one
Comparison: Compared to these similar compounds, 2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) is unique due to its two ethoxy groups and two methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
155108-66-0 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.278 |
Nom IUPAC |
6,6-diethoxy-3,4-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C11H20O3/c1-5-12-11(13-6-2)7-9(3)10(4)8-14-11/h7,10H,5-6,8H2,1-4H3 |
Clé InChI |
WMSHEAPDZXWGDV-UHFFFAOYSA-N |
SMILES |
CCOC1(C=C(C(CO1)C)C)OCC |
Synonymes |
2H-Pyran,2,2-diethoxy-5,6-dihydro-4,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)



![1-[3-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B582640.png)

![(1S)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B582643.png)


